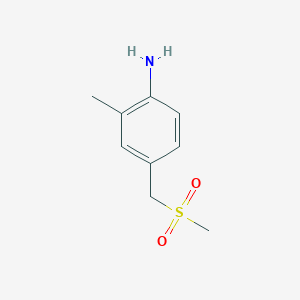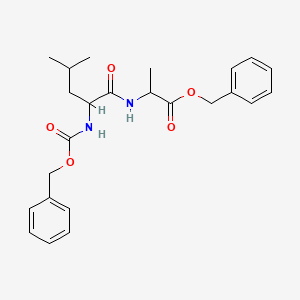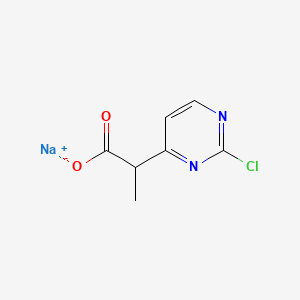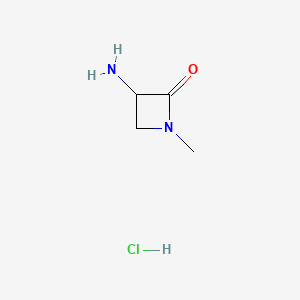
3-Amino-1-methyl-azetidin-2-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-methyl-azetidin-2-one;hydrochloride is a heterocyclic compound containing a four-membered ring with one nitrogen atom. Azetidines, including this compound, are known for their significant biological activities and are used in various synthetic and medicinal chemistry applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methyl-azetidin-2-one;hydrochloride typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for azetidines often involve large-scale synthesis using similar reaction conditions as described above. The scalability of these reactions is facilitated by the stability and reactivity of the azetidine ring, which allows for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-methyl-azetidin-2-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
3-Amino-1-methyl-azetidin-2-one;hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Amino-1-methyl-azetidin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and reactivity allow it to form stable complexes with these targets, leading to various biological effects . The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: A simpler form of the compound without the amino and methyl substitutions.
Oxetane: A four-membered ring with an oxygen atom instead of nitrogen.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Uniqueness
3-Amino-1-methyl-azetidin-2-one;hydrochloride is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the amino and methyl groups enhances its reactivity and potential for forming stable complexes with biological targets .
Propiedades
Fórmula molecular |
C4H9ClN2O |
|---|---|
Peso molecular |
136.58 g/mol |
Nombre IUPAC |
3-amino-1-methylazetidin-2-one;hydrochloride |
InChI |
InChI=1S/C4H8N2O.ClH/c1-6-2-3(5)4(6)7;/h3H,2,5H2,1H3;1H |
Clave InChI |
VZDPZQDBYADUIF-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(C1=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-8-azaspiro[4.5]decan-3-ylmethanol;hydrochloride](/img/structure/B13895558.png)




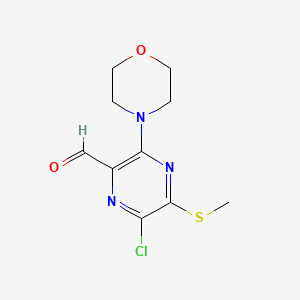
![N-[6-(1-piperazinyl)-5-(trifluoromethyl)-3-pyridinyl]Acetamide](/img/structure/B13895593.png)


